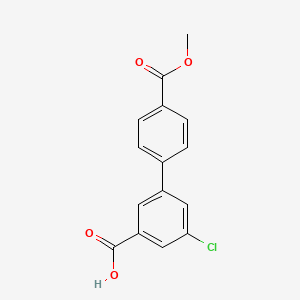

5-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid

Description

5-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid (CAS: 1262004-81-8) is a substituted benzoic acid derivative characterized by a chlorine atom at the 5-position of the benzoic acid core and a 4-methoxycarbonylphenyl group at the 3-position. Its molecular formula is C₁₅H₁₁ClO₄, with a molecular weight of 290.70 g/mol (). The compound is synthesized via custom organic protocols, achieving a purity of ≥97%, as documented in supplier catalogs (). Its structural features—a carboxylic acid group, chloro substituent, and para-oriented methoxycarbonylphenyl moiety—impart distinct physicochemical and biological properties, making it relevant in pharmaceutical intermediates and materials science.

Properties

IUPAC Name |

3-chloro-5-(4-methoxycarbonylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c1-20-15(19)10-4-2-9(3-5-10)11-6-12(14(17)18)8-13(16)7-11/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQJHVRZRNPIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20690720 | |

| Record name | 5-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20690720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262004-81-8 | |

| Record name | [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 5-chloro-, 4′-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262004-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20690720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions typically require a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. These methods allow for precise control over reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate for Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are used in the treatment of type 2 diabetes. The synthesis of these inhibitors often involves complex multi-step processes where 5-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid plays a vital role in enhancing the efficacy and bioavailability of the final drug products .

Case Study: SGLT2 Inhibitors Development

A notable study highlighted the development of a scalable industrial process for synthesizing SGLT2 inhibitors using this compound. The process demonstrated a total yield of 24% over six synthetic steps, showcasing its potential for large-scale pharmaceutical production. This advancement is crucial for meeting the growing market demand for diabetes therapies .

Biological Research Applications

Anticancer Activity

Research indicates that derivatives of benzoic acid, including those related to this compound, exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of pancreatic cancer cells through mechanisms involving polyamine metabolism and transcription factor modulation . This opens avenues for further exploration into its potential as an anticancer agent.

Mechanistic Studies

The compound has been utilized in mechanistic studies aimed at understanding its interaction with biological targets. For example, it has been implicated in studies focusing on the inhibition of specific proteins involved in cancer progression, such as far upstream binding protein 1 (FUBP1), thereby providing insights into new therapeutic strategies .

Industrial Applications

Process Scale-Up

The ability to scale up the production of this compound is critical for its application in commercial pharmaceuticals. Recent advancements have demonstrated successful scaling from laboratory to industrial production levels without significant loss of yield or increase in cost . This is particularly relevant as pharmaceutical companies seek to meet increasing global demands for diabetes medications.

Mechanism of Action

The mechanism by which 5-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its activity. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Position and Polarity: The para-methoxycarbonyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to meta- or ortho-substituted analogues (e.g., 5-chloro-3-(2-fluoro-3-methoxyphenyl)benzoic acid) (). Biosensor studies indicate para-substituted benzoic acids exhibit stronger recognition than ortho/meta derivatives due to spatial compatibility with binding domains (). Compounds with hydroxy or acryloyl groups (e.g., Compound 26) show higher melting points (213–250°C) due to hydrogen bonding and conjugation (), whereas the target compound’s melting point is unreported, likely influenced by its non-polar methoxycarbonyl group.

Biological and Industrial Relevance: Chloro-acryloyl derivatives () demonstrate bioactivity in chalcone-based drug discovery, with yields (41–57%) and HPLC purity (96–99%) comparable to the target compound.

Synthetic Accessibility :

- The target compound’s synthesis (76–97% yield) aligns with typical protocols for chloro-benzoic acids, such as fluorenylmethyloxycarbonyl (FMOC) protection (). In contrast, acryloyl-containing derivatives require additional coupling steps ().

Biological Activity

5-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and a methoxycarbonyl group on the phenyl ring, influencing its interaction with biological systems. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Overview

The chemical structure of this compound can be represented as follows:

This structure allows for various interactions within biological systems, particularly with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound may exert its effects by:

- Enzyme Inhibition : The carboxylic acid moiety can interact with active sites of enzymes, potentially altering their activity.

- Receptor Modulation : It may bind to various receptors, leading to changes in signaling pathways.

Antimicrobial Activity

Studies have indicated that benzoic acid derivatives exhibit significant antimicrobial properties. For this compound, the following activities have been noted:

- Antibiotic Activity : Exhibits effectiveness against various bacterial strains.

- Antifungal Properties : Demonstrates potential in inhibiting fungal growth.

Cytotoxicity and Antiproliferative Effects

Research has highlighted the compound's cytotoxic effects on cancer cell lines. For instance:

- Cell Growth Inhibition : At concentrations around 5 μM, significant inhibition was observed in human cancer cell lines such as Hep-G2 and A2058 without notable cytotoxicity to normal fibroblasts .

| Cell Line | Concentration (μM) | Cell Growth Inhibition (%) |

|---|---|---|

| Hep-G2 | 5 | 4.81 ± 0.28 |

| A2058 | 5 | 5.02 ± 0.18 |

| CCD25sk | 5 | 3.56 ± 4.06 |

Proteasome and Lysosomal Activity

The compound has been shown to enhance proteasome and lysosomal activities, which are crucial for cellular homeostasis:

- Activation of Cathepsins : Notably, it activates cathepsins B and L significantly, suggesting a role in protein degradation pathways essential for maintaining cellular function .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and provided insights into the potential of this compound:

- In Vivo Studies : A study demonstrated that similar benzoic acid derivatives could effectively inhibit HIV-1 replication, suggesting a potential application in antiviral therapies .

- In Silico Studies : Molecular docking studies indicated that derivatives of this compound could serve as effective inhibitors by binding to key active sites on target proteins .

- Comparative Analysis : Research comparing various benzoic acid derivatives revealed that compounds with similar structures exhibited varying degrees of biological activity, emphasizing the importance of substituent groups in determining efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro-3-(4-methoxycarbonylphenyl)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling chlorinated benzoic acid derivatives with methoxycarbonylphenyl intermediates. For example, chlorinated benzoic acids (e.g., 5-bromo-2-hydroxybenzoic acid derivatives) are reacted with substituted acryloyl groups under Suzuki-Miyaura or Ullmann coupling conditions. Reaction temperatures (e.g., 80–120°C), catalyst systems (e.g., Pd(PPh₃)₄), and stoichiometric ratios of reactants critically impact yields, which range from 41% to 57% in analogous compounds . Purity is optimized via recrystallization in polar aprotic solvents like DMF or THF, followed by HPLC purification (>95% purity) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- ¹H NMR : The aromatic protons adjacent to the chloro and methoxycarbonyl groups resonate as doublets or triplets between δ 7.2–8.5 ppm. The methoxy group appears as a singlet near δ 3.9 ppm .

- MS (ESI) : The molecular ion peak [M+H]⁺ should match the molecular weight (e.g., ~320–330 g/mol for analogous structures) with isotopic clusters confirming chlorine presence .

- HPLC : Retention times should align with standards, and purity is quantified using C18 reverse-phase columns with UV detection at 254 nm .

Q. How does the solubility profile of this compound vary across different solvents, and what factors influence crystallization efficiency?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Crystallization efficiency depends on solvent polarity gradients: slow evaporation from DMF/water mixtures yields monoclinic crystals. Sublimation behavior (relevant for purification) can be predicted using thermo-gravimetric analysis (TGA), with sublimation enthalpy averaging 21.4 kcal/mol for benzoic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental data in the spectral analysis of this compound derivatives?

- Methodological Answer : Discrepancies in NMR/IR spectra often arise from conformational isomerism or crystal packing effects. Cross-validate computational predictions (e.g., DFT calculations for chemical shifts) with experimental data. For example, lattice energy deviations (±2.3 kcal/mol in benzoic acid crystals) suggest using additive models to account for intermolecular interactions . If HPLC purity exceeds 95% but yields are low (<50%), optimize stoichiometry or explore alternative catalysts (e.g., CuI for Ullmann coupling) .

Q. What strategies optimize the coupling efficiency between chlorinated benzoic acid derivatives and methoxycarbonylphenyl groups during synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium (e.g., Pd(OAc)₂) versus copper-based catalysts (e.g., CuI) for cross-coupling reactions. Pd systems often provide higher yields but require rigorous oxygen-free conditions .

- Solvent Effects : Use high-boiling solvents (e.g., toluene or dioxane) to stabilize reactive intermediates.

- Additives : Adding ligands like PPh₃ or K₃PO₄ enhances coupling efficiency by stabilizing metal centers .

Q. What computational approaches best predict the lattice energy and sublimation behavior of halogenated benzoic acid crystals?

- Methodological Answer : Apply additive models incorporating van der Waals interactions and hydrogen-bonding networks. For example, benzoic acid’s lattice energy (-22.5 kcal/mol) is calculated using atom-atom potentials and validated against TGA sublimation data . For halogenated derivatives, adjust parameters for Cl···Cl and Cl···O interactions using software like Mercury (CCDC) or PhononDA.

Q. How can researchers assess the biological activity of this compound against molecular targets like enzymes or receptors?

- Methodological Answer : Screen for activity using:

- Enzyme Assays : Measure IC₅₀ values in kinase or hydrolase inhibition assays (e.g., fluorescence-based protocols).

- Receptor Binding : Radioligand displacement assays (e.g., dopamine D2 or serotonin 5-HT3 receptors) with tritiated ligands. Analogous chlorinated benzamides show nanomolar affinity for D2 receptors .

- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict permeability and metabolic stability, followed by in vitro hepatocyte assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.